Hypertrehalosemic neuropeptide

Descripción

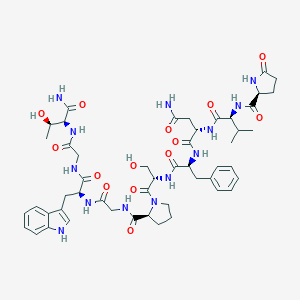

Structure

2D Structure

Propiedades

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[[2-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-3-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H67N13O14/c1-25(2)41(62-45(72)31-15-16-38(67)56-31)49(76)59-34(20-37(51)66)47(74)58-32(18-27-10-5-4-6-11-27)46(73)60-35(24-64)50(77)63-17-9-14-36(63)48(75)55-22-39(68)57-33(19-28-21-53-30-13-8-7-12-29(28)30)44(71)54-23-40(69)61-42(26(3)65)43(52)70/h4-8,10-13,21,25-26,31-36,41-42,53,64-65H,9,14-20,22-24H2,1-3H3,(H2,51,66)(H2,52,70)(H,54,71)(H,55,75)(H,56,67)(H,57,68)(H,58,74)(H,59,76)(H,60,73)(H,61,69)(H,62,72)/t26-,31+,32+,33+,34+,35+,36+,41+,42+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXHBXCOYZFUSO-VCGRHRPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(C(C)O)C(=O)N)NC(=O)C5CCC(=O)N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]5CCC(=O)N5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H67N13O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1074.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106018-36-4 | |

| Record name | Hypertrehalosemic neuropeptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106018364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Biology and Genetics of Hypertrehalosemic Neuropeptide

Gene Structure and Organization of Hypertrehalosemic Neuropeptide Precursors

The this compound is initially synthesized as a larger precursor protein, known as a preprohormone. The gene encoding this precursor dictates the structure and subsequent processing of the final active peptide. The structure of the prepro-HTH has been characterized in several insect species, such as the cockroach Blaberus discoidalis. nih.gov

Analysis of the cloned cDNA for prepro-HTH reveals a specific organization. nih.gov The precursor protein typically contains a signal peptide at the N-terminus, which directs the protein into the secretory pathway. This is followed by the sequence for the mature hypertrehalosemic hormone itself. In many cases, the precursor also includes an associated peptide, often referred to as an adipokinetic hormone-precursor-related peptide (APRP), which is separated from the HTH sequence by a cleavage site. nih.gov The gene for HTH is expressed almost exclusively in the corpora cardiaca (CC), an endocrine gland located behind the brain, which serves as the site of synthesis and release for HTH. nih.govnih.gov

Table 1: Gene Structure of the this compound Precursor in Blaberus discoidalis

| Component | Description | Reference |

|---|---|---|

| Prepro-HTH mRNA | Approximately 0.5 kb in length. | nih.gov |

| Signal Peptide | Directs the precursor protein into the secretory pathway for processing. | nih.gov |

| Mature HTH | The sequence that becomes the final, biologically active neuropeptide. | nih.gov |

| Cleavage Site | A specific amino acid sequence (e.g., dibasic residues) recognized by processing enzymes. | fu-berlin.de |

| Associated Peptide | A peptide sequence co-synthesized with HTH, whose function is not always fully understood. | nih.gov |

Transcriptional Regulation of this compound Gene Expression

The expression of the gene encoding the HTH precursor is tightly controlled, responding to the insect's physiological state, particularly its nutritional status. csic.esnih.gov This regulation occurs at the transcriptional level, involving specific transcription factors and signaling pathways. nih.govwikipedia.org

Role of Transcription Factors in this compound Expression (e.g., FoxO)

A key transcription factor involved in regulating HTH expression is the Forkhead-box O (FoxO) protein. csic.esnih.gov FoxO is a major effector of the insulin (B600854) signaling pathway and plays a crucial role in coordinating metabolic responses to nutrient availability. sigmaaldrich.comresearchgate.net

In the German cockroach, Blattella germanica, the FoxO homolog is essential for the starvation-induced expression of HTH. csic.esnih.gov When nutrients are scarce, the insulin signaling pathway is less active, leading to the activation of FoxO. sigmaaldrich.com Activated FoxO then stimulates the transcription of genes involved in catabolic processes, including the HTH gene in the corpora cardiaca. csic.es Studies using RNA interference (RNAi) to knock down FoxO expression have demonstrated that this completely prevents the typical starvation-induced increase in HTH mRNA levels. csic.essigmaaldrich.com This establishes FoxO as a critical upstream regulator that links nutritional status to the endocrine control of energy mobilization via HTH. csic.es

Starvation-Induced Modulation of this compound Expression

Starvation is a potent stimulus for the expression of the HTH gene. nih.govcsic.es During periods of nutrient deprivation, insects must mobilize stored energy reserves, such as glycogen (B147801) and fats, from the fat body. frontiersin.org HTH is the primary hormone responsible for initiating this process by stimulating the breakdown of glycogen into trehalose (B1683222), the main sugar in insect hemolymph. nih.gov

The molecular mechanism for this modulation is directly linked to the FoxO transcription factor. csic.esnih.gov Starvation leads to the activation of FoxO, which in turn binds to the regulatory regions of the HTH gene, driving its transcription. csic.es This results in increased synthesis and subsequent release of HTH, ensuring that the insect has sufficient circulating energy to survive the period of fasting and to fuel behaviors such as foraging. nih.govmdpi.com Research has shown that in starved cockroaches, the mRNA levels for HTH increase significantly, a response that is abolished when FoxO is knocked down. csic.es

Table 2: Research Findings on Starvation-Induced HTH Expression in Blattella germanica

| Condition | Observation | Implication | Reference |

|---|---|---|---|

| Starvation (Control) | Significant increase in HTH mRNA levels in the corpora cardiaca. | Starvation triggers the upregulation of HTH gene expression. | csic.es |

| Starvation + FoxO Knockdown (RNAi) | The starvation-induced increase in HTH mRNA is eliminated. | FoxO is necessary for the transcriptional activation of the HTH gene during starvation. | csic.essigmaaldrich.com |

Post-Translational Processing and Maturation of this compound

After the HTH precursor protein is synthesized through transcription and translation, it must undergo several modifications to become a biologically active neuropeptide. mdpi.com These post-translational modifications are critical for the peptide's structure, stability, and function. taylorandfrancis.com

Enzymatic Cleavage and Amidation

The maturation of HTH involves a series of enzymatic steps. First, the precursor is cleaved by specific proteases, often at sites marked by pairs of basic amino acids, to release the immature peptide. fu-berlin.descispace.com

Two key modifications common to all members of the adipokinetic hormone (AKH)/HTH family are the formation of a pyroglutamate (B8496135) residue at the N-terminus and amidation at the C-terminus. researchgate.netportlandpress.com

N-terminal Pyroglutamate (pGlu): The N-terminal glutamine residue is cyclized to form pyroglutamic acid. This modification protects the peptide from degradation by aminopeptidases. portlandpress.com

C-terminal Amidation: The C-terminus of the peptide is amidated, a modification crucial for its biological activity. taylorandfrancis.com This process is catalyzed by a bifunctional enzyme called peptidylglycine α-amidating monooxygenase (PAM). taylorandfrancis.comnih.gov The reaction requires a glycine (B1666218) residue at the C-terminus of the peptide precursor. portlandpress.com The PAM enzyme first hydroxylates the α-carbon of the glycine (a reaction performed by the peptidylglycine α-hydroxylating monooxygenase, or PHM, domain), and then another domain (peptidyl-α-hydroxyglycine α-amidating lyase, or PAL) cleaves the bond to produce the amidated peptide and glyoxylate. nih.gov

Unique Modifications (e.g., C-mannosylated tryptophan)

Beyond the standard modifications, some HTH peptides feature unique and unusual post-translational modifications. One of the most remarkable examples is found in the stick insect Carausius morosus. researchgate.net This species produces two forms of HTH. One of these, Carmo-HrTH-I, contains a tryptophan residue at position 8 that is modified by C-mannosylation. mdpi.comresearchgate.netresearchgate.net This means a mannose sugar is directly attached to the carbon atom of the tryptophan's indole (B1671886) ring. researchgate.netiiitd.edu.in This type of glycosylation is very rare. mdpi.com

Other modifications have also been identified within the broader AKH/HTH peptide family, highlighting the chemical diversity of these hormones. These include phosphorylation on threonine residues and the hydroxylation of proline residues. mdpi.comportlandpress.commdpi.com

Table 3: Examples of Post-Translational Modifications in the AKH/HTH Family

| Modification | Affected Amino Acid | Description | Example Species | Reference |

|---|---|---|---|---|

| N-terminal Pyroglutamation | Glutamine (Gln) | Cyclization of the N-terminal Gln to form pyroglutamic acid (pGlu). | Widespread in insects | portlandpress.com |

| C-terminal Amidation | C-terminal Glycine | Enzymatic conversion of a C-terminal glycine into an amide group. | Widespread in insects | taylorandfrancis.comportlandpress.comnih.gov |

| C-mannosylation | Tryptophan (Trp) | Covalent attachment of a mannose sugar to the indole ring of tryptophan. | Carausius morosus (stick insect) | mdpi.comresearchgate.netiiitd.edu.in |

| Phosphorylation | Threonine (Thr) | Addition of a phosphate (B84403) group to a threonine residue. | Trichoneura fascicularis (protea beetle) | mdpi.comportlandpress.com |

| Hydroxyprolination | Proline (Pro) | Addition of a hydroxyl group to a proline residue. | Blaberus atropos (cockroach) | mdpi.commdpi.com |

Table 4: Mentioned Compound Names

| Compound Name |

|---|

| Adipokinetic hormone (AKH) |

| Adipokinetic hormone-precursor-related peptide (APRP) |

| Ascorbate |

| Aspartate aminotransferase |

| Brummer lipase |

| Copper |

| Cryptocephal |

| DAF-16 |

| dFoxO |

| Diacylglycerol (DAG) |

| Dimmed |

| Ecdysis triggering hormone (ETH) |

| FoxO (Forkhead-box O) |

| FMRFamide-related peptide |

| Glucagon |

| Glucose |

| Glycogen |

| Glycogen phosphorylase |

| Glyoxylate |

| Hypertrehalosemic hormone (HTH) |

| Insulin |

| Insulin-like peptides (ILPs) |

| Ion transport peptide (ITP) |

| Kynurenine |

| Lactate |

| Leucokinin |

| Leucomyosuppressin |

| Mannose |

| Myosuppressin |

| Neuropeptide F (NPF) |

| Octopamine |

| Peptidylglycine α-amidating monooxygenase (PAM) |

| Peptidylglycine α-hydroxylating monooxygenase (PHM) |

| Peptidyl-α-hydroxyglycine α-amidating lyase (PAL) |

| Phosphoenolpyruvate carboxykinase (PEPCK) |

| Proline |

| Pyruvate carboxylase |

| Red pigment-concentrating hormone (RPCH) |

| Trehalose |

| Triacylglyceride (TAG) |

Diversity of this compound Forms and Isoforms

The this compound (HrTH), a key member of the adipokinetic hormone (AKH) family, exhibits considerable diversity across different insect species. This diversity manifests primarily through variations in the amino acid sequence and the existence of different structural forms, including isomers. These variations are a product of evolutionary differentiation processes and have significant implications for the peptide's biological function and its interaction with receptors. zobodat.at Neuropeptides are recognized as the most structurally diverse class of messenger molecules in the animal kingdom. zobodat.at

Species-Specific Sequence Variations

The primary structure of hypertrehalosemic neuropeptides is not universally conserved, with numerous sequence variations identified in different insect orders and species. nih.gov These peptides are typically small, ranging from octapeptides to decapeptides, and share a common structural framework, including a pyroglutamate (pGlu) residue at the N-terminus and an amidated C-terminus, which protect the peptide from degradation by exopeptidases. nih.govfrontiersin.org

Substitutions in the amino acid sequence are common and are restricted to specific positions within the peptide chain. zobodat.at For instance, research on the stick insect, Carausius morosus, has identified two decapeptides, with the major form being Carmo-HrTH-II. nih.gov The sphingid moth, Hippotion eson, presents a complex case, synthesizing five distinct AKHs: two octapeptides, two nonapeptides, and one decapeptide. frontiersin.org In cockroaches like Blaberus discoidalis, the well-studied Bladi-HrTH is the active neuropeptide. grantome.com

These species-specific variations highlight the evolutionary adaptation of the neuropeptide system. Even within the same order, such as Coleoptera (beetles), significant differences in neuropeptidomes can exist, sometimes as pronounced as variations between different orders. nih.gov The following table details some of the known this compound sequences from various insect species.

| Species | Peptide Name | Sequence |

| Stick Insect (Carausius morosus) | Carmo-HrTH-II | pGlu-Leu-Thr-Phe-Thr-Pro-Asn-Trp-Gly-Thr-NH₂ |

| Cockroach (Blaberus discoidalis) | Bladi-HrTH | pGlu-Val-Asn-Phe-Ser-Pro-Gly-Trp-Gly-Thr-NH₂ |

| Periodical Cicada (Magicicada sp.) | (Unnamed) | pGlu-Val-Asn-Phe-Ser-Pro-Ser-Trp-Gly-Asn-NH₂ |

| Sphingid Moth (Hippotion eson) | Hipes-AKH-I | pGlu-Leu-Thr-Phe-Thr-Pro-Ser-Trp-NH₂ |

| Sphingid Moth (Hippotion eson) | Manse-AKH | pGlu-Leu-Thr-Phe-Ser-Ser-Gly-Trp-Gly-NH₂ |

| Sphingid Moth (Hippotion eson) | Manse-AKH-II | pGlu-Leu-Thr-Phe-Thr-Pro-Asn-Trp-Gly-Thr-NH₂ |

This table presents a selection of this compound sequences. The diversity is extensive, with numerous other variations identified across the insect class.

Structural Isomers and Conformational Studies

Beyond primary sequence variations, the diversity of hypertrehalosemic neuropeptides also extends to their three-dimensional structure, including the fascinating occurrence of structural isomers.

A notable example is found in various species of cicadas, which synthesize two isobaric forms of a hypertrehalosemic decapeptide, often denoted as Placa-HrTH-I and Placa-HrTH-II. researchgate.netnih.gov These two peptides possess the exact same mass and amino acid sequence (pGlu-Val-Asn-Phe-Ser-Pro-Ser-Trp-Gly-Asn-NH₂). nih.gov However, they exhibit different retention times during reversed-phase liquid chromatography, indicating a difference in their physical properties, such as hydrophobicity. researchgate.netnih.gov

Initial investigations into the nature of this isomerism were puzzled by the phenomenon. researchgate.net Advanced analytical techniques, particularly ion mobility mass spectrometry, were employed to probe the structural differences. nih.gov These studies revealed that the two isomers have different drift times in buffer gas, confirming they are indeed conformational isomers. nih.gov The structural distinction was localized to the peptide region encompassing Proline at position 6, Serine at position 7, and Tryptophan at position 8 (Pro⁶-Ser⁷-Trp⁸). researchgate.netnih.gov

One hypothesis for this isomerism was the potential for racemization, where one of the L-amino acids is converted to its D-amino acid counterpart. researchgate.net It was proposed that Placa-HrTH-I might contain a D-Proline residue at position 6. nih.gov However, subsequent, definitive analysis using chiral techniques (amino acid hydrolysis followed by analysis with a derivative of Marfey's reagent) unambiguously demonstrated the absence of any D-amino acids. nih.gov Both isomers were found to be composed exclusively of L-amino acids. nih.gov

With racemization ruled out, the focus shifted to cis-trans isomerism of the peptide bond involving the Pro⁶ residue as the most likely explanation for the observed structural difference. nih.gov The unique cyclic structure of proline allows the X-Pro peptide bond (where X is the preceding amino acid, in this case, Ser⁵) to exist in either a cis or trans conformation with a relatively low energy barrier, potentially leading to stable conformational isomers. It has been proposed that the Pro⁶ in Placa-HrTH-I, the more biologically active isomer, exists in the cis-conformation. nih.gov

Receptor Biology and Signal Transduction Mechanisms

Identification and Characterization of Hypertrehalosemic Neuropeptide Receptors

The receptors for hypertrehalosemic neuropeptides, often referred to as adipokinetic hormone (AKH) receptors, have been identified and characterized in a variety of insect species. sdbonline.orgcsic.es The first successful identification of an insect AKH receptor was in Drosophila melanogaster and has since been followed by characterizations in other insects, including the cockroaches Blattella germanica and Periplaneta americana, and the tsetse fly Glossina morsitans morsitans. sdbonline.orgresearchgate.netfrontiersin.orgcore.ac.ukresearchgate.net These studies have provided a foundational understanding of the molecular nature and tissue distribution of these important receptors.

This compound receptors are members of the G protein-coupled receptor (GPCR) superfamily. researchgate.netiiitd.edu.inresearchgate.net This is a large and diverse family of transmembrane proteins that play a fundamental role in signal transduction across cell membranes for a wide array of stimuli, including light, odors, and hormones. drugtargetreview.com Structurally, these receptors are characterized by an extracellular N-terminus, seven transmembrane alpha-helical domains, and an intracellular C-terminus. csic.escore.ac.uk Upon binding of the this compound ligand, the receptor undergoes a conformational change that facilitates the activation of intracellular G proteins, which in turn initiate downstream signaling pathways. nih.gov The hypertrehalosemic hormone receptor in the flesh fly, Sarcophaga crassipalpis, for instance, is the orthologue of the human gonadotropin-releasing hormone receptor, highlighting the evolutionary conservation of this receptor family. kuleuven.be

The expression of this compound receptors is predominantly found in tissues central to energy metabolism and other physiological processes regulated by these hormones. The fat body, a key organ for storing and mobilizing energy reserves in insects, consistently shows high levels of receptor expression across different species, including the flesh fly Sarcophaga crassipalpis, the cockroach Blattella germanica, and the red flour beetle Tribolium castaneum. researchgate.netresearchgate.netkuleuven.bemdpi.com

In Blattella germanica, the hypertrehalosemic hormone receptor (Blage-HTHR) is expressed in various adult female tissues, including the brain-corpora cardiaca-corpora allata complex, ventral nerve cord, midgut, and oviduct, with the highest expression observed in the fat body. researchgate.net Similarly, in the locust, the receptor for the adipokinetic hormone/corazonin-related peptide (ACP), a related neuropeptide, is expressed in the fat body and flight muscles. elifesciences.org In Sarcophaga crassipalpis, receptor transcripts are also abundant in the brain, foregut, and hindgut. kuleuven.be The expression of the receptor in the fat body of the Chagas disease vector, Rhodnius prolixus, supports the role of AKH in lipid mobilization. scholaris.ca This widespread distribution suggests that hypertrehalosemic neuropeptides may have broader physiological roles beyond energy metabolism, potentially including functions in the nervous and reproductive systems. scholaris.ca

Ligand-Receptor Binding and Specificity

The interaction between a this compound and its receptor is a highly specific process that is critical for initiating a biological response. This specificity is determined by the three-dimensional structures of both the ligand and the receptor's binding pocket.

Structure-activity relationship (SAR) studies, which involve systematically modifying the amino acid sequence of a peptide and observing the effect on receptor activation, have been instrumental in elucidating the key structural features required for ligand binding and function. mdpi.comnih.gov These studies have been conducted on the AKH systems of several insects, including dipteran species like Drosophila melanogaster and Anopheles gambiae, as well as the stick insect Carausius morosus. researchgate.netnih.gov

Generally, these studies reveal that the conserved aromatic amino acids at positions 4 and 8 of the peptide are crucial for receptor interaction. researchgate.netnih.gov For example, in Aedes aegypti, the aromatic residues phenylalanine at position 4 and tryptophan at position 8 are essential for the activation of the AKH/corazonin-related peptide (ACP) receptor. nih.gov The length of the peptide chain also plays a significant role in receptor binding and activation. In the stick insect Carausius morosus, the AKH receptor shows a strong preference for decapeptides over octapeptides. nih.gov

The following table summarizes key findings from SAR studies on the hypertrehalosemic hormone II (Carmo-HrTH-II) in the stick insect Carausius morosus.

| Modification of Carmo-HrTH-II | Relative Biological Activity (%) | Conclusion |

| N-terminal pGlu replaced with acetylated Ala | 30 | Reduced activity, suggesting the conformation induced by acetylated Ala is not conducive for binding. nih.gov |

| C-terminal amidation replaced with a free acid | 30 | Severely reduced activity, indicating the importance of the amidated C-terminus. nih.gov |

| Peram-CAH-II (identical to the first 8 amino acids) | 30 | Octapeptides are not preferred by the C. morosus AKH receptor. nih.gov |

Specific amino acid residues within the this compound are indispensable for the activation of its receptor. As highlighted by SAR studies, the aromatic residues at positions 4 (phenylalanine or tyrosine) and 8 (tryptophan) are consistently found to be critical for receptor activation. researchgate.netnih.govnih.gov In Drosophila melanogaster and Anopheles gambiae, substitutions of these residues lead to a significant loss of receptor activation. sdbonline.org

In addition to the aromatic residues, other positions within the peptide sequence are also important. For instance, in the mosquito Aedes aegypti, the polar threonine at position 3 is critical for the activation of the ACP receptor. nih.gov Conversely, substitutions at other positions, such as position 7, may have little to no effect on receptor activation, suggesting that the side chains of these amino acids are not directly involved in receptor interaction. sdbonline.org In the hawk moth Hippotion eson, replacements at positions 5 or 7 with alanine (B10760859) did not significantly alter biological activity, in contrast to changes at positions 4 or 6. nih.gov

The table below details the impact of single alanine substitutions on the activity of the ACP neuropeptide in Aedes aegypti.

| Alanine Substitution Position | Effect on ACP Receptor Activation |

| 2 (Valine) | Less detrimental |

| 3 (Threonine) | Critical for activity |

| 4 (Phenylalanine) | No activation |

| 5 (Serine) | Less detrimental |

| 6 (Arginine) | Less detrimental |

| 7 (Aspartate) | Less detrimental |

| 8 (Tryptophan) | No activation |

| 9 (Asparagine) | 5-fold more active |

Data sourced from a study on Aedes aegypti ACP receptor activation. nih.gov

The N- and C-termini of hypertrehalosemic neuropeptides are post-translationally modified, with a pyroglutamic acid (pGlu) at the N-terminus and an amidated C-terminus. nih.gov These modifications are crucial not only for protecting the peptide from degradation by exopeptidases in the hemolymph but also for proper receptor binding and activation. nih.govnih.gov

Studies on the stick insect Carausius morosus and the hawk moth Hippotion eson have shown that analogs with modified or free termini exhibit significantly reduced or no biological activity. nih.govnih.gov For instance, replacing the N-terminal pGlu with an acetylated alanine or having a free acid at the C-terminus instead of an amide severely reduces hypertrehalosemic activity in C. morosus. nih.gov In some cases, the N-terminus of the peptide ligand unwinds to penetrate deep into the helical bundle of the receptor. mdpi.com The N-terminal pyroglutamate (B8496135) is thought to be critical for the correct presentation of the ligand to the receptor to achieve full biological activity. nih.gov While the blocked termini are generally important, some studies suggest their role in receptor interaction might be minor compared to their protective function. sdbonline.org

Intracellular Signaling Cascades Activated by this compound

The binding of a this compound (HTH) to its specific G protein-coupled receptor (GPCR) on the surface of a target cell, primarily the fat body, initiates a cascade of intracellular events. jax.org This signal transduction pathway is responsible for converting the hormonal signal into a physiological response, most notably the mobilization of energy reserves. The specific components and mechanisms of this cascade can vary between insect species, but generally involve the interplay of second messengers and the activation of key metabolic enzymes. researchgate.net

Involvement of Cyclic Nucleotides (cAMP, cGMP) and Calcium (Ca2+)

Upon activation by HTH, the associated GPCR triggers the production of intracellular second messengers, which amplify the initial signal. medcraveonline.com The most prominent of these are cyclic nucleotides, such as cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), and calcium ions (Ca2+). nih.govresearchgate.netnih.gov The action of many neuropeptides is mediated by their effect on the levels of these molecules within the target tissue. nih.govresearchgate.net

In many insect systems, the HTH receptor is coupled to a G-protein that activates adenylate cyclase. nih.gov This enzyme catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP concentration is a key step in the signaling pathway. csic.es For instance, in some insects, the action of adipokinetic hormone (AKH), a functionally related peptide, involves a rapid activation of cAMP-dependent pathways. sdbonline.org

Simultaneously, or in some cases alternatively, HTH signaling can lead to an increase in the concentration of cytosolic Ca2+. csic.essdbonline.org This can occur through two primary mechanisms. The GPCR may activate phospholipase C, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm. researchgate.neteje.cz Additionally, the signaling cascade can promote the influx of extracellular Ca2+ through channels in the cell membrane. researchgate.netresearchgate.net Studies in the cockroach Periplaneta americana have shown that the activation of phosphorylase by HTH is dependent on both the release of Ca2+ from intracellular stores and the influx of extracellular Ca2+. researchgate.net The interplay between cyclic nucleotides and Ca2+ is complex and can be synergistic, with the balance between these second messengers being crucial for the downstream cellular response. frontiersin.org

| Second Messenger | Source/Mechanism of Increase | Role in HTH Signaling |

| cAMP | Activation of adenylate cyclase, converting ATP to cAMP. nih.govcsic.es | Acts as a key second messenger, activating downstream protein kinases. csic.es |

| Ca2+ | Release from intracellular stores (endoplasmic reticulum) via the IP3 pathway. researchgate.net | Activates calcium-dependent enzymes and protein kinases. eje.czresearchgate.net |

| Influx from the extracellular environment through membrane channels. researchgate.netresearchgate.net | Essential for the activation of glycogen (B147801) phosphorylase in some species. researchgate.net | |

| cGMP | Less commonly implicated than cAMP, but neuropeptide signaling can affect cGMP levels. nih.govnih.gov | May play a role in modulating the overall response, though its specific function in HTH signaling is less defined than cAMP. |

Downstream Effectors (e.g., Protein Kinase A, Glycogen Phosphorylase)

The rise in second messenger concentrations activates a series of downstream effector proteins, primarily protein kinases, which in turn regulate the activity of metabolic enzymes through phosphorylation.

A central effector in the cAMP-mediated pathway is Protein Kinase A (PKA), also known as cAMP-dependent protein kinase. csic.es The increase in cAMP levels leads to the binding of cAMP to the regulatory subunits of PKA, causing their dissociation from the catalytic subunits. This frees the catalytic subunits, which then become active and phosphorylate specific target proteins. sdbonline.org

The ultimate target of this cascade in the context of carbohydrate mobilization is Glycogen Phosphorylase (GlyP). csic.es GlyP is the key enzyme responsible for glycogenolysis, the breakdown of glycogen into glucose-1-phosphate. csic.es PKA can activate phosphorylase kinase, which in turn phosphorylates and activates GlyP. eje.cz The activated GlyP then catalyzes the breakdown of glycogen, and the resulting glucose-1-phosphate is ultimately converted to trehalose (B1683222), the main sugar in insect hemolymph, which is then released from the fat body. researchgate.net In some systems, Ca2+ also plays a direct role in activating phosphorylase kinase, making the process dependent on both cAMP and Ca2+ signaling. eje.cz

Table of Downstream Effectors in HTH Signaling

Independence from Cyclic Nucleotides in Certain Contexts

While the involvement of cAMP is a common feature of HTH signaling, it is not universal. Research has revealed that in certain insect species or under specific conditions, the HTH signaling pathway can operate independently of cyclic nucleotides. researchgate.net

In some cockroaches, such as Periplaneta americana, studies have demonstrated that HTH activates glycogen phosphorylase through a mechanism that does not involve cAMP as a second messenger. eje.cz In these insects, which rely on carbohydrates for flight, the HTH receptor is coupled to a Gq-type G-protein. researchgate.net Activation of this receptor stimulates phospholipase C, leading to the production of IP3 and the subsequent release of Ca2+ from internal stores, as well as an influx of extracellular Ca2+. researchgate.net This rise in intracellular Ca2+ is the primary signal that leads to the activation of the phosphorylase cascade, bypassing the need for cAMP. researchgate.neteje.cz This highlights the diversity of signal transduction mechanisms employed by insects, even in response to the same family of neuropeptides.

Physiological and Behavioral Roles of Hypertrehalosemic Neuropeptide

Regulation of Energy Metabolism and Mobilization

The primary and most well-documented role of hypertrehalosemic neuropeptide is the regulation of energy metabolism. researchgate.netresearchgate.netnih.gov It acts as a key signal for the mobilization of stored energy reserves, ensuring a steady supply of fuel to the muscles and other tissues during periods of high energy demand. nih.gov

Glycogenolysis and Trehalose (B1683222) Homeostasis

HTH is a potent inducer of glycogenolysis, the process of breaking down stored glycogen (B147801) in the fat body, an organ analogous to the vertebrate liver and adipose tissue. researchgate.netcsic.es This breakdown releases glucose, which is then rapidly converted into trehalose, the primary blood sugar in most insects. sdbonline.orgnih.gov The resulting increase in hemolymph trehalose levels, a state known as hypertrehalosemia, ensures a ready supply of carbohydrates for energy-consuming activities. sdbonline.orgnih.gov

The mechanism of action involves HTH binding to G protein-coupled receptors (GPCRs) on the surface of fat body cells. researchgate.netnih.gov This binding activates intracellular signaling pathways, leading to the activation of glycogen phosphorylase, the key enzyme responsible for glycogen breakdown. researchgate.netnih.gov Studies in various insects, including the German cockroach (Blattella germanica), have demonstrated a direct correlation between HTH levels and hemolymph trehalose concentrations. nih.gov For instance, in the stick insect Carausius morosus, injection of HTH leads to a significant increase in circulating carbohydrate levels. nih.govfrontiersin.org The regulation of trehalose metabolism is critical for maintaining energy homeostasis, and HTH is a central player in this process. researchgate.net

Table 1: Effect of Hypertrehalosemic Hormone on Hemolymph Carbohydrates in Carausius morosus

| Treatment | Change in Hemolymph Carbohydrate Concentration |

|---|---|

| Control (Saline Injection) | No significant change |

This table is a simplified representation based on findings from studies on the effects of AKH/HTH peptides. nih.govfrontiersin.org

Lipid Mobilization

In addition to its role in carbohydrate metabolism, HTH is also a key regulator of lipid mobilization. sdbonline.org During sustained periods of energy expenditure, such as long-duration flight, insects often switch from carbohydrate to lipid-based energy sources. nih.gov HTH facilitates this switch by stimulating the breakdown of triacylglycerols (stored fats) in the fat body into diacylglycerols, which are then released into the hemolymph for transport to the flight muscles. researchgate.netnih.gov

This process is also initiated by the binding of HTH to its receptors on fat body cells, which in this case leads to the activation of triacylglycerol lipase. nih.gov The mobilization of lipids is a critical adaptation for insects that undertake long migratory flights, providing a more energy-dense fuel source compared to carbohydrates. nih.gov

Coordination of Energy Substrate Utilization

HTH plays a crucial role in coordinating the utilization of different energy substrates based on the insect's physiological state and energy demands. nih.gov During the initial phases of high activity, HTH primarily promotes the breakdown of glycogen to provide a rapid source of energy in the form of trehalose. nih.gov As the activity continues and carbohydrate stores are depleted, HTH signaling contributes to the switch to lipid mobilization, ensuring a sustained energy supply. nih.gov This coordinated regulation allows insects to efficiently manage their energy reserves during demanding activities. The transition from carbohydrate to lipid metabolism is a hallmark of flight-related energy management in many insect species. nih.gov

Cardiovascular Function Modulation

Beyond its metabolic roles, this compound also exerts significant influence over the insect cardiovascular system. researchgate.netnih.govuchicago.edu It helps to ensure that the mobilized energy substrates are efficiently delivered to the tissues where they are needed.

Heart Beat Rate Regulation

HTH has been shown to have a cardioacceleratory effect in many insects, meaning it increases the heart rate. grantome.comresearchgate.net This increase in heart rate enhances the circulation of hemolymph, the insect equivalent of blood, thereby facilitating the transport of newly mobilized sugars and lipids from the fat body to the muscles. nih.gov

In the stick insect Carausius morosus, the application of HTH to a semi-exposed heart preparation resulted in a significant increase in the heart beat rate. nih.gov Similarly, in the American cockroach (Periplaneta americana), HTH has been identified as a cardioacceleratory and hyperglycemic agent. pensoft.net This dual function highlights the integrated nature of HTH's role in preparing the insect for and sustaining periods of high activity.

Table 2: Effect of Hypertrehalosemic Hormone on Heart Beat Rate in Carausius morosus

| Treatment | Heart Beat Rate (beats/min) |

|---|---|

| Before HTH application | ~41 |

Data based on research findings in neck-ligated stick insects. nih.gov

Hemolymph Distribution Control

By modulating heart rate and potentially acting on other cardiovascular structures like accessory pulsatile organs and excurrent ostia, HTH plays a role in controlling the distribution of hemolymph throughout the insect's body. researchgate.netuchicago.edunih.govscholaris.ca This ensures that tissues with the highest energy demands, such as the flight muscles, receive an adequate supply of oxygen and fuel. The efficient distribution of hemolymph is critical for optimizing the delivery of mobilized nutrients and the removal of metabolic waste products, thereby supporting sustained physiological performance. uchicago.edu

Reproductive Processes

The influence of this compound extends to the intricate processes of insect reproduction, specifically impacting the development of oocytes and the timing of egg-laying.

Oocyte Maturation and Oviposition

The hypertrehalosemic hormone (HTH), a member of the adipokinetic hormone (AKH) family, plays a significant role in the reproductive cycle of certain insects. nih.gov In the German cockroach, Blattella germanica, there is a notable correlation between the cyclic fluctuation of trehalose levels in the hemolymph and the maturation of oocytes. nih.gov Research has demonstrated that the expression of the HTH gene (Blage-HTH) fluctuates during the reproductive cycle, peaking in virgin females as they are about to produce their first ootheca (egg case). nih.gov

Experimental knockdown of the Blage-HTH gene using RNA interference (RNAi) has provided direct evidence of its function in reproduction. nih.gov Virgin females with reduced Blage-HTH expression exhibited a slower increase in hemolymph trehalose levels during the late stages of vitellogenesis, the process of yolk protein deposition in the developing oocyte. nih.gov Furthermore, this hormonal disruption led to a significant delay in oviposition time. nih.gov While control group cockroaches all produced an ootheca within 9 days of eclosion, some of the HTH-knockdown individuals (10%) did not produce one until 15 days post-eclosion. nih.gov

Adipokinetic hormones, the family to which HTH belongs, are also known to inhibit protein synthesis in the fat body during oocyte maturation. eje.cz This suggests a regulatory role in allocating resources between the female's own metabolic needs and the energetic demands of reproduction. In the brown planthopper, Nilaparvata lugens, knockdown of the adipokinetic hormone receptor (AKHR) resulted in delayed oocyte maturation, a prolonged pre-oviposition period, and a reduction in the number of eggs laid. frontiersin.org These effects were linked to a decrease in the uptake of vitellogenin, a major yolk protein, by the oocytes. frontiersin.org

| Species | Experimental Approach | Observed Effects on Reproduction | Reference |

| Blattella germanica | HTH gene (Blage-HTH) knockdown via RNAi | Delayed oviposition, slower increase in hemolymph trehalose during vitellogenesis | nih.gov |

| Nilaparvata lugens | AKH receptor (AKHR) knockdown via RNAi | Delayed oocyte maturation, prolonged pre-oviposition period, reduced fecundity, decreased vitellogenin uptake | frontiersin.org |

| Tenebrio molitor | In vitro studies | Inhibition of protein synthesis in the fat body during oocyte maturation by AKH family peptides | eje.cz |

Stress Response and Homeostasis

Hypertrehalosemic neuropeptides are integral components of the insect's response to various stressors, helping to maintain physiological balance, or homeostasis.

Role in Oxidative Stress Response

Hypertrehalosemic hormone (HTH) functions as a crucial stress hormone that mediates protection against oxidative stress. csic.esresearchgate.netusda.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS)—such as superoxide (B77818) anions, hydroxyl radicals, and hydrogen peroxide—and the organism's ability to detoxify these reactive products. csic.esnih.gov These ROS are normal byproducts of oxygen metabolism but can cause significant damage to cells and tissues under stressful conditions. csic.esnih.gov

In insects, adipokinetic hormones (AKHs), including HTH, play an active role in antioxidant defense mechanisms. mdpi.com Exposure to oxidative stressors, such as the herbicide paraquat (B189505), leads to an increase in the titer of AKHs in the hemolymph. nih.govmdpi.com The application of exogenous AKH has been shown to enhance the efflux of reduced glutathione (B108866), a key antioxidant, into the hemolymph and maintain normal levels of protein carbonyls, which are markers of oxidative damage. nih.gov

Studies on Blattella germanica have provided significant insights into the role of HTH in combating oxidative stress. csic.esresearchgate.netnih.gov Co-injection of paraquat and HTH was found to reduce the lethal effects of the oxidative stressor and extend the median survival time of the cockroaches. csic.esresearchgate.net This "rescue" effect was diminished in individuals where the expression of either HTH or its receptor (Blage-HTHR) was depleted through RNAi, confirming that both the hormone and its receptor are essential for this protective action. csic.esresearchgate.net Furthermore, while paraquat treatment increased lipid peroxidation in the hemolymph, this effect was not rescued by HTH in specimens with knockdown of HTH or its receptor. csic.esresearchgate.net This indicates that HTH is a key mediator of anti-oxidative protection in B. germanica. csic.esresearchgate.net

| Insect Species | Stressor | Role of HTH/AKH | Key Findings | Reference |

| Blattella germanica | Paraquat | Mediates anti-oxidative protection | HTH co-injection reduces mortality and extends survival; effect is dependent on HTH receptor. | csic.esresearchgate.netnih.gov |

| Leptinotarsa decemlineata | Paraquat | Antioxidant protection | Exogenous AKH application enhances reduced glutathione efflux and maintains normal protein carbonyl levels. | nih.gov |

| Pyrrhocoris apterus | Paraquat | Antioxidant protection | Exogenous AKH application enhances reduced glutathione efflux and maintains normal protein carbonyl levels. | nih.gov |

Feeding Behavior and Crop Muscle Modulation

The influence of this compound extends to the mechanics of feeding, specifically in the regulation of the crop, a food storage organ in many insects.

Regulation of Crop Lobe and Pump Muscles

In some dipteran insects, the hypertrehalosemic hormone is involved in coordinating the movement of food from the crop to the midgut for digestion. nih.gov The crop is an essential organ for storing carbohydrates. nih.gov Research on the black blowfly, Phormia regina, has shown that its specific hypertrehalosemic hormone, Phote-HrTH, has a dual and opposing effect on the muscles that control the crop. nih.gov

Electrophysiological recordings and bioassays revealed that Phote-HrTH slows down or inhibits the contractions of the crop lobe muscles (P5). nih.gov Simultaneously, it stimulates the muscles of the pump (P4) that are responsible for pushing the fluid contents out of the crop and into the midgut. nih.gov This coordinated action suggests that the neuropeptide is important for regulating the delivery of stored nutrients for digestion. nih.gov The effect on the pump muscles (P4) occurred in the nanomolar range, while the inhibitory effect on the lobe muscles (P5) was observed at picomolar concentrations. nih.gov This indicates a high sensitivity of these muscles to the hormone. Projections from AKH-producing neurons to the crop have also been identified in Drosophila melanogaster, further supporting a role for this hormone family in regulating this organ. nih.gov

Diapause and Flight Metabolism

Hypertrehalosemic neuropeptides, as part of the broader adipokinetic hormone (AKH) family, are fundamentally involved in mobilizing energy reserves to power physiologically demanding activities like flight. eje.cznih.gov During sustained flight, AKHs are released from the corpora cardiaca and act on the fat body to stimulate the breakdown of stored glycogen into trehalose and triacylglycerols into diacylglycerols. eje.cz These fuel molecules are then released into the hemolymph and transported to the flight muscles. eje.cz Initially, carbohydrates provide the primary energy for flight, but as flight continues, lipids become the predominant fuel source. eje.czscielo.br

The role of hypertrehalosemic hormones in diapause—a state of developmental arrest that allows insects to survive unfavorable environmental conditions—is less clear. frontiersin.org Diapause is characterized by a suppressed metabolic rate, and the regulation of energy stores is critical. frontiersin.org While hormones like juvenile hormone and ecdysteroids are well-established regulators of diapause, it has been suggested that hypertrehalosemic hormones and AKHs might also be involved due to their central role in mobilizing energy reserves. frontiersin.orgresearchgate.net However, direct evidence for the involvement of HTH in insect diapause is currently limited. frontiersin.org In Phormia terraenovae, the hypertrehalosemic hormone has been implicated in diapause, alongside its roles in flight metabolism and reproduction, with the common factor being the requirement for carbohydrate mobilization. nih.gov

Evolutionary and Comparative Aspects of Hypertrehalosemic Neuropeptide

Phylogenetic Analysis of Hypertrehalosemic Neuropeptide Sequences

Phylogenetic analysis, which reconstructs evolutionary history, can be effectively applied to neuropeptide sequences, including those of the hypertrehalosemic hormone (HTH), which belongs to the adipokinetic hormone (AKH) family. The primary structures of these peptides have been utilized for decades to explore and confirm the phylogenetic relationships among insect species, particularly within the order Blattodea (cockroaches). nih.gov

Suitability of Neuropeptide Sequences for Phylogenetic Reconstruction

Neuropeptide sequences are particularly well-suited for reconstructing phylogenetic relationships due to the strong evolutionary constraints imposed by their interaction with specific receptors. nih.govresearchgate.net This co-evolution necessitates that the primary structure of a neuropeptide is conserved to maintain its function. nih.govuni-koeln.de Consequently, the genes encoding these peptides exhibit a constrained evolution, making them reliable markers for tracing evolutionary lineages. nih.gov While some neuropeptide families have limited value for phylogenetic analysis, others with multiple forms, such as allatostatins and CAPA peptides, are considered more significant in this context. zobodat.at

The primary sequences of neuropeptides can even be species-specific, offering a high level of resolution for phylogenetic studies. zobodat.at The use of tandem mass spectrometry has enabled the rapid sequencing of neuropeptides from numerous species, providing the raw data for constructing detailed phylogenetic trees. nih.gov These peptide-based phylogenies often align well with those derived from morphological and other molecular data. nih.govresearchgate.net The inclusion of multiple neuropeptide datasets, such as combining adipokinetic hormones with sulfakinins and CAPA peptides, can further enhance the stability and bootstrap values of the resulting phylogenetic cladograms. nih.gov

Conservation and Divergence of this compound Systems Across Taxa

The this compound system, as part of the broader family of adipokinetic hormones (AKH), demonstrates both remarkable conservation and significant divergence across different insect taxa. researchgate.net This duality reflects the fundamental importance of these peptides in regulating energy metabolism, while also allowing for adaptation to diverse physiological and ecological niches.

Inter-species Variability in Neuropeptide Profiles

While the fundamental structure and function of HTH are conserved, there is notable variability in neuropeptide profiles among different species. cambridge.org This variability can manifest as differences in the primary amino acid sequences of the peptides themselves. zobodat.at Such variations can arise from amino acid substitutions at specific positions within the peptide chain. zobodat.at

The presence or absence of particular neuropeptides can also differ between species. researchgate.net For instance, research on the neuropeptidomes of the mealworm beetle (Tenebrio molitor) and the giant mealworm (Zophobas atratus) revealed both conserved and species-specific neuropeptides. acs.org This inter-species variation in neuropeptide profiles can be a powerful tool for differentiating closely related species. researchgate.net Factors such as age, season, and even intraspecies differences can influence the distribution of peptidergic nerve fibers, adding another layer of complexity to these profiles. frontiersin.org

Comparison with Other Neuropeptide Families (e.g., Allatostatins, CAPA peptides)

A comparative look at HTH and other neuropeptide families like allatostatins and CAPA peptides highlights different evolutionary strategies and functional specializations.

Allatostatins (ASTs) are primarily known for their role in inhibiting the synthesis of juvenile hormone. nih.gov The A-type allatostatins (AST-A) are characterized by a conserved Y/FXFGLamide motif at their C-terminus. nih.gov In cockroaches, they have been shown to regulate cardiac rhythm during reproduction. nih.gov While extensive comparisons have been made for adipokinetic/hypertrehalosemic hormones, other peptide families like allatostatins, which have multiple forms, are considered highly significant for phylogenetic analysis but have been less extensively studied. zobodat.at

CAPA peptides , encoded by the capa gene, are involved in a variety of physiological processes, including diuretic and anti-diuretic functions. zobodat.atsdbonline.org They have been successfully used to reconstruct the phylogenetic relationships of cockroaches, with the resulting cladogram showing good agreement with analyses based on molecular and morphological data. researchgate.net The sequences of CAPA peptides can be used to reconstruct phylogenetic trees, and the inclusion of additional neuropeptides enhances the stability of these trees. zobodat.at

The following table provides a comparative overview of these three neuropeptide families:

| Feature | This compound (HTH) | Allatostatins (ASTs) | CAPA Peptides |

| Primary Function | Mobilization of carbohydrates from the fat body. nih.govdntb.gov.ua | Inhibition of juvenile hormone synthesis, regulation of cardiac rhythm. nih.gov | Diuresis, regulation of ion and water balance. frontiersin.org |

| Gene Family | Adipokinetic Hormone (AKH) family. nih.govdntb.gov.ua | Allatostatin family. nih.gov | CAPA gene family. researchgate.netzobodat.at |

| Use in Phylogenetics | Used to investigate phylogenetic relationships, but can have limited value on its own. nih.govzobodat.at | Considered significant for phylogenetic analysis due to multiple forms. zobodat.at | Successfully used for reconstructing phylogenetic relationships in cockroaches. researchgate.netzobodat.at |

| Structural Characteristics | Typically 8-10 amino acids long with blocked N- and C-termini. researchgate.net | Characterized by specific C-terminal motifs (e.g., Y/FXFGLamide for AST-A). nih.gov | Consist of 11-17 amino acids. zobodat.at |

Co-evolution of Hypertrehalosemic Neuropeptides and Their Receptors

The functional integrity of the this compound system relies on the precise interaction between the HTH peptide and its specific G protein-coupled receptor (GPCR). frontiersin.org This ligand-receptor pairing is a classic example of co-evolution, where changes in the neuropeptide sequence are often mirrored by corresponding changes in the receptor structure to maintain binding and signal transduction. researchgate.netuni-koeln.de This co-evolutionary pressure leads to the conservation of both the neuropeptide and its receptor within a lineage. nih.govacs.org

Phylogenetic analyses of AKH receptors generally show a topology that aligns with the established phylogenetic relationships of insect orders. frontiersin.org For example, the ACP (adipokinetic hormone/corazonin-related peptide) signaling system, which is structurally intermediate between the AKH and corazonin (B39904) systems, provides a prominent example of receptor-ligand co-evolution. frontiersin.orgcore.ac.uk However, this system has been lost in several insect lineages, such as Drosophila, highlighting that these co-evolved systems can also be lost during evolution. frontiersin.org

The intracellular domains of the receptors, particularly the C-terminus, can show considerable divergence between different insect orders, suggesting potential differences in their signal transduction mechanisms. frontiersin.org This indicates that while the core ligand-receptor interaction is conserved, the downstream cellular responses may have diversified throughout evolution.

Methodologies and Experimental Approaches in Hypertrehalosemic Neuropeptide Research

Peptidomics and Mass Spectrometry-Based Analyses

Peptidomics, the comprehensive analysis of peptides in a biological sample, is a cornerstone of HTN research. researchgate.netresearchgate.net Mass spectrometry (MS) serves as the primary analytical tool in this field due to its high sensitivity, speed, and accuracy in identifying and quantifying neuropeptides from complex biological matrices like the central nervous system and neurohemal organs. researchgate.net The general workflow involves peptide extraction from tissues, often followed by chromatographic separation to reduce sample complexity, and subsequent analysis by MS. researchgate.net Unlike proteomics, peptidomics focuses on endogenous peptides in their native forms, necessitating methods to minimize proteolytic degradation during sample preparation. researchgate.net

Modern mass spectrometry techniques enable the rapid and high-throughput screening of insect neuropeptidomes to identify known and novel HTNs. researchgate.net This is often achieved by combining tissue extraction with advanced MS platforms like Orbitrap MS, which provides high-resolution and high-mass-accuracy data. acs.org For instance, neuropeptides can be extracted from dissected nervous tissues using solutions containing a high percentage of organic solvent (e.g., 90% methanol) to precipitate larger proteins while keeping smaller peptides in solution. acs.org These extracts are then analyzed, and the resulting spectra are matched against genomic and transcriptomic databases to identify the peptide sequences. acs.orgnih.gov Direct tissue profiling using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is another rapid method where dissected tissues are directly analyzed on a MALDI plate, allowing for the swift detection of abundant neuropeptides. acs.org

Table 1: Mass Spectrometry Techniques in Hypertrehalosemic Neuropeptide Research

| Technique | Application | Key Features |

|---|---|---|

| MALDI-TOF MS | Direct tissue profiling; Rapid screening | High throughput; Good for abundant peptides |

| Orbitrap MS | Analysis of tissue extracts; High-resolution peptidomics | High mass accuracy and resolution; Identifies a wide range of peptides |

| LC-MS/MS | Separation and sequencing of complex peptide mixtures | Combines liquid chromatography with tandem mass spectrometry for peptide identification and quantification |

Mass Spectrometry Imaging (MSI) is a powerful technique used to visualize the spatial distribution of neuropeptides, including HTNs, directly in tissue sections without the need for labels. acs.orgnih.govoup.comnih.gov This method provides crucial information on the localization of these signaling molecules within specific regions of the brain and other parts of the nervous system. acs.orgoup.com Optimized MSI protocols have significantly enhanced the coverage and reproducibility of neuropeptidome analysis in insect tissues. acs.orgnih.govresearchgate.net For example, studies on the cockroach retrocerebral complex using MALDI-MSI have successfully mapped over 100 peptide signals from 15 different neuropeptide precursors with a spatial resolution of 15 µm. acs.orgnih.govresearchgate.net This high-resolution mapping can reveal differential prohormone processing and the compartmentalization of neuropeptides within neuroendocrine structures. acs.orgnih.govresearchgate.net Furthermore, integrating MSI with microtomography allows for the three-dimensional reconstruction of neuropeptide distributions within the intricate anatomy of the insect brain. oup.com

Bioassays for Functional Characterization

Bioassays are indispensable for determining the physiological functions of HTNs. These assays measure the biological response to the application of either purified native peptides or their synthetic analogues.

The primary and defining function of HTNs is their ability to elevate the concentration of trehalose (B1683222) in the hemolymph. The in vivo hypertrehalosemic assay is the standard method to quantify this effect. nih.gov In a typical assay, experimental insects are ligated, often at the neck, to prevent the natural release of endogenous hormones from the corpora cardiaca. researchgate.netnih.gov A known amount of a synthetic HTN or a tissue extract is then injected into the insect. nih.govnih.gov Hemolymph samples are collected before and at specific time points after the injection, and the carbohydrate concentration, primarily trehalose, is measured colorimetrically using methods like the anthrone (B1665570) assay. nih.gov This allows for the determination of a dose-response relationship and the potency of the tested peptide. nih.govnih.gov

Some neuropeptides of the Adipokinetic Hormone (AKH)/HTN family have also been reported to have cardio-stimulatory effects. researchgate.netbenthamscience.com Cardio-stimulatory assays typically involve exposing a semi-isolated or fully isolated insect heart to the neuropeptide and measuring changes in the heartbeat frequency. nih.govbenthamscience.com However, the physiological relevance of these in vitro cardio-stimulatory effects has been questioned, with some studies suggesting they may not occur under more natural in vivo conditions. benthamscience.com

Table 2: Research Findings from Bioassays

| Assay Type | Insect Model | Key Finding |

|---|---|---|

| Hypertrehalosemic Assay | Periplaneta americana | Injection of novel synthetic decapeptides from Blaberid cockroaches elicited a significant hypertrehalosemic response. nih.gov |

| Hypertrehalosemic Assay | Carausius morosus | Structure-activity studies using various analogues of Carmo-HrTH-II revealed that the AKH receptor is highly specific and does not tolerate significant changes in the peptide structure. nih.gov |

| Cardio-stimulatory Assay | Periplaneta americana | Corazonin (B39904), a neuropeptide, was shown to function as a cardio-accelerator in bioassays with the aorta of the bug and the cockroach. cabidigitallibrary.org |

To understand the molecular mechanisms underlying the hypertrehalosemic effect, in vitro assays are employed to study the direct action of HTNs on the primary site of trehalose synthesis, the fat body. nih.govnih.gov These assays involve incubating isolated fat body tissue with synthetic HTNs and measuring the release of carbohydrates into the incubation medium. nih.gov Furthermore, researchers can investigate the impact of HTNs on the key enzymes involved in trehalose metabolism. For example, studies have shown that HTNs can lead to a decrease in the levels of fructose 2,6-bisphosphate in the fat body. nih.gov This molecule is a potent activator of 6-phosphofructo-1-kinase (a key glycolytic enzyme) and an inhibitor of fructose-1,6-bisphosphatase (a key gluconeogenic and trehalose synthesis-related enzyme). nih.gov By measuring the activity of these enzymes in fat body extracts after exposure to HTNs, researchers can elucidate the intracellular signaling pathways that switch carbohydrate metabolism from glycolysis to trehalose production. nih.gov The synthesis of trehalose itself proceeds in two steps from UDP-glucose and glucose-6-phosphate, catalyzed by trehalose-6-phosphate synthase (Tps1) and trehalose-6-phosphate phosphatase (Tps2). oup.com

Genetic Manipulation Techniques

The advent of powerful genetic tools has revolutionized the study of neuropeptide function in insects. nih.govnih.gov These techniques allow for the targeted manipulation of genes encoding HTNs or their receptors to investigate their roles in vivo.

RNA interference (RNAi) is a widely used technique to achieve gene knockdown. nih.govnih.gov By introducing double-stranded RNA corresponding to the sequence of the HTN receptor gene, for example, the expression of that receptor can be significantly reduced. nih.gov This allows researchers to observe the physiological consequences of impaired HTN signaling, such as effects on carbohydrate homeostasis and stress responses. nih.gov

More recently, the CRISPR/Cas9 system has emerged as a highly efficient and precise tool for genome editing in a wide range of organisms, including insects. nih.govuniversityofgalway.ienih.govnih.gov This system can be used to create loss-of-function mutations ("knock-outs") in the genes encoding HTNs or their receptors. universityofgalway.ienih.govnih.gov By completely ablating the function of these genes, CRISPR/Cas9 provides a powerful method to definitively determine the physiological roles of hypertrehalosemic neuropeptides. universityofgalway.ienih.govnih.gov The development of these genetic manipulation techniques is blurring the lines between traditional genetic model organisms like Drosophila melanogaster and other insect species, opening up new avenues for functional genomics in the field of insect neuroendocrinology. nih.govnih.gov

RNA Interference (RNAi) for Gene Knockdown

RNA interference (RNAi) has emerged as a powerful tool for investigating the function of the this compound (HTH) and its receptor in insects. This technique allows for the specific silencing of gene expression by introducing double-stranded RNA (dsRNA) that corresponds to the target gene's sequence. The dsRNA triggers a cellular mechanism that leads to the degradation of the corresponding messenger RNA (mRNA), thereby preventing the synthesis of the protein.

In the German cockroach, Blattella germanica, RNAi has been instrumental in elucidating the roles of HTH. Researchers cloned the HTH cDNA and used RNAi to knock down its expression. This resulted in a slower increase in hemolymph trehalose levels during the late period of vitellogenesis. Furthermore, the knockdown of HTH led to a delay in oviposition time, with some individuals failing to produce their first ootheca within the normal timeframe.

The effectiveness of RNAi can be influenced by several factors, including the method of dsRNA delivery and the life stage of the insect. In many studies, dsRNA is injected into the insect's body cavity to induce a systemic RNAi response. The efficiency of gene knockdown is typically verified using quantitative real-time PCR (qRT-PCR) to measure the levels of the target mRNA.

Table 1: Selected Studies Utilizing RNAi for this compound Research

| Target Gene | Insect Species | Key Findings | Reference |

|---|---|---|---|

| Hypertrehalosemic hormone (HTH) | Blattella germanica | Slower increase in hemolymph trehalose; Delayed oviposition. | Huang & Lee, 2011 |

| HTH Receptor (Blage-HTHR) | Blattella germanica | Significantly lower hemolymph trehalose levels. | Huang et al., 2013 |

| Hormone Receptor 3 (LsHR3) | Lasioderma serricorne | Disrupted larval-pupal molting; 100% mortality. | Yu et al., 2020 |

CRISPR/Cas9 Technology

The CRISPR/Cas9 system has revolutionized the field of genome editing and holds immense potential for advancing our understanding of this compound biology. This technology allows for precise, targeted modifications of an organism's DNA, including gene knockouts, insertions, and replacements. The CRISPR/Cas9 system consists of a Cas9 nuclease, an enzyme that cuts DNA, and a guide RNA (gRNA) that directs the Cas9 to a specific genomic location.

In the context of HTH research, CRISPR/Cas9 can be used to create knockout mutants in which the gene encoding HTH or its receptor is permanently disabled. This approach offers several advantages over RNAi, as it results in a complete and heritable loss of gene function, eliminating the potential for incomplete knockdown or transient effects. By comparing the phenotype of these knockout mutants to wild-type individuals, researchers can gain definitive insights into the physiological roles of HTH.

While specific applications of CRISPR/Cas9 to directly study HTH are still emerging, the technology has been successfully applied to investigate other neuropeptide systems and related physiological processes in insects. For instance, CRISPR/Cas9 has been used to disrupt genes involved in insecticide resistance and development in various pest species. These studies provide a framework for applying this powerful tool to the HTH system. The ability to create precise genetic modifications will enable researchers to dissect the molecular mechanisms underlying HTH synthesis, release, and signal transduction with unprecedented accuracy.

The process of generating CRISPR/Cas9-mediated mutants in insects typically involves the microinjection of Cas9 protein and gRNA into early-stage embryos. The resulting mutations can then be identified through various screening methods, such as PCR and sequencing. The establishment of stable knockout lines allows for detailed investigations into the long-term consequences of HTH deficiency.

Table 2: Potential Applications of CRISPR/Cas9 in this compound Research

| Application | Research Question | Expected Outcome |

|---|---|---|

| HTH gene knockout | What are the essential functions of HTH throughout the insect life cycle? | Complete understanding of HTH's role in development, reproduction, and stress response. |

| HTH receptor gene knockout | How does the absence of the HTH receptor affect downstream signaling pathways? | Elucidation of the complete HTH signaling cascade and identification of alternative receptors. |

| Site-directed mutagenesis of the HTH gene | Which amino acid residues are critical for HTH bioactivity? | Mapping of the structure-function relationship of the HTH peptide. |

Molecular Cloning and Expression Studies

Molecular cloning and expression studies are fundamental techniques for characterizing the this compound gene and its protein product. These approaches allow researchers to isolate and sequence the gene encoding HTH, determine its expression patterns in different tissues and developmental stages, and produce recombinant HTH for functional assays.

The process of molecular cloning typically begins with the isolation of total RNA from the corpora cardiaca, the primary site of HTH synthesis. Using reverse transcription-polymerase chain reaction (RT-PCR), the HTH cDNA can be amplified and then inserted into a plasmid vector for sequencing and further manipulation. This has been successfully performed for the HTH of the cockroach Blaberus discoidalis.

Once the HTH gene has been cloned, its expression can be analyzed using various techniques. Northern blot analysis can be used to determine the size of the HTH mRNA and its tissue-specific expression. For example, in B. discoidalis, HTH mRNA was detected only in the corpora cardiaca and not in other tissues like the ventral nerve cord, brain, or fat body.

Quantitative real-time PCR (qRT-PCR) provides a more sensitive method for quantifying gene expression levels. This technique has been used to show that HTH mRNA levels in B. discoidalis are most abundant during the first few days of adult life in both sexes and then decline. In Blattella germanica, qRT-PCR revealed cyclic changes in HTH mRNA expression that correlated with the reproductive cycle.

Expression studies can also be conducted at the protein level using techniques such as immunocytochemistry and mass spectrometry. These methods can confirm the presence and localization of the mature HTH peptide in specific tissues. High-resolution mass spectrometry coupled with liquid chromatography has been used to identify and sequence HTHs from various cockroach species.

Electrophysiological Recordings for Muscle Activity

Electrophysiological recordings are a powerful tool for investigating the effects of this compound on muscle activity. These techniques allow for the direct measurement of electrical events in muscle cells, providing insights into how HTH influences muscle contraction and neuromuscular transmission.

Members of the adipokinetic hormone (AKH)/red pigment-concentrating hormone (RPCH) family, to which HTH belongs, are known to have myoactive effects in insects. For instance, AKHs have been shown to increase the heart rate in the stick insect Carausius morosus. Electrophysiological recordings from the heart muscle can quantify changes in the frequency and amplitude of contractions in response to HTH application.

In such experiments, the insect is typically dissected to expose the heart or other target muscles. Recording electrodes are then placed on or near the muscle to detect electrical signals associated with muscle cell depolarization and repolarization. The preparation can be perfused with saline containing different concentrations of synthetic HTH to determine its dose-dependent effects on muscle activity.

In some cases, neck ligation is used to eliminate the influence of endogenous hormones from the head, allowing for a more precise assessment of the effects of exogenously applied HTH. For example, in neck-ligated stick insects, the application of AKH peptides significantly increased the heart rate.

Electrophysiological recordings can also be used to study the effects of HTH on other muscles, such as those involved in locomotion or visceral functions. By combining electrophysiology with pharmacological agents that block specific ion channels or receptors, researchers can investigate the cellular mechanisms underlying the myotropic actions of HTH.

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | HTH |

| Adipokinetic hormone | AKH |

| Red pigment-concentrating hormone | RPCH |

| Double-stranded RNA | dsRNA |

| Messenger RNA | mRNA |

| Complementary DNA | cDNA |

| Cas9 nuclease | Cas9 |

| Guide RNA | gRNA |

| Paraquat (B189505) | PQ |

| 20-hydroxyecdysone | 20E |

| Vitellogenin | Vg |

Future Directions and Research Gaps

Elucidation of Remaining Orphan Receptors and Their Ligands

A significant challenge in neuropeptide research is the existence of "orphan receptors"—proteins structurally similar to known receptors but whose natural, or endogenous, ligand has not yet been identified. wikipedia.org In the G protein-coupled receptor (GPCR) family, which includes the receptor for hypertrehalosemic hormone, nearly 100 such orphan receptors are known in insects. wikipedia.orgnih.gov While the primary receptor for hypertrehalosemic hormone is well-characterized in many species, the ligands for many other predicted neuropeptide receptors remain unknown, even in extensively studied model organisms like Drosophila melanogaster. nih.gov

The process of matching a ligand to its receptor is known as "deorphanization". wikipedia.org Modern research often employs a "reverse pharmacology" approach, where a known orphan receptor is expressed in a cellular system and then exposed to a library of potential neuropeptide ligands to identify which one activates it. nih.gov The continued deorphanization of these receptors is critical. It is possible that some of these currently orphan receptors are activated by isoforms of known neuropeptides or are part of signaling pathways that interact with and modulate the hypertrehalosemic hormone system. nih.govfrontiersin.org Future research must focus on systematically identifying the ligands for these remaining orphan receptors to fully map the insect neuropeptidome. frontiersin.orgescholarship.org

Detailed Unraveling of Intracellular Signaling Pathways Beyond Model Organisms

Hypertrehalosemic neuropeptides primarily exert their effects by binding to specific GPCRs on the surface of target cells, most notably the fat body adipocytes. nih.govresearchgate.net This binding event triggers intracellular signaling cascades that involve second messengers. researchgate.net Depending on the specific insect and context, these pathways can include the activation of adenylate cyclase or phospholipase C, which in turn leads to an increase in intracellular levels of cyclic AMP (cAMP), cyclic GMP (cGMP), or Ca2+. researchgate.netnih.gov These messengers then activate enzymes like glycogen (B147801) phosphorylase to mobilize energy stores. nih.gov

While these general mechanisms are established, the detailed specifics of the intracellular pathways are often poorly understood, particularly in non-model organisms. nih.gov A significant research gap exists in moving beyond Drosophila to characterize these pathways in a wider range of insects. nih.gov For instance, research on the German cockroach (Blattella germanica) has begun to elucidate the role of the hypertrehalosemic hormone and its receptor in mediating responses to oxidative stress, demonstrating the value of studying these systems in different species. frontiersin.orgusda.gov A thorough understanding of the diversity and evolution of these signaling cascades across different insect orders is a key goal for future studies.

Further Investigation into the Biological Significance of Neuropeptide Isoforms and Modifications

The Adipokinetic/Hypertrehalosemic Hormone family is characterized by a remarkable diversity of isoforms. nih.gov Approximately 55 different isoforms have been identified across various insect species. nih.gov These are typically small peptides, consisting of 8 to 10 amino acids, with a pyroglutamate (B8496135) residue at the N-terminus and an amide group at the C-terminus. nih.gov

Beyond simple sequence variation, post-translational modifications can create further diversity. A compelling example is found in the stick insect, Carausius morosus, which synthesizes two hypertrehalosemic hormones (HrTHs). researchgate.net One of these, Carmo-HrTH-I, features a unique C-mannosylated tryptophan residue. researchgate.net Studies have shown this modified peptide is biologically active and its C-mannosylated bond is stable against breakdown by enzymes in the hemolymph. researchgate.net However, the precise biological advantage or functional difference conferred by this modification compared to its unmodified counterpart (Carmo-HrTH-II) is not fully understood and requires deeper investigation. researchgate.net Even single amino acid substitutions between isoforms can significantly alter their biological activity and how they bind to their receptor. nih.gov Therefore, a major area for future research is to determine the specific physiological roles of these naturally occurring isoforms and their modifications to understand why such diversity has been maintained through evolution. nih.govnih.gov

Translational Research and Applied Implications (e.g., Insect Pest Control Strategies)

The critical role of hypertrehalosemic neuropeptides and their receptors in regulating vital physiological processes makes them attractive targets for the development of novel insecticides. frontiersin.orgnih.gov There is a strong interest in creating a new generation of pest control agents that are more species-specific and environmentally benign than conventional broad-spectrum pesticides. nih.govresearchgate.net